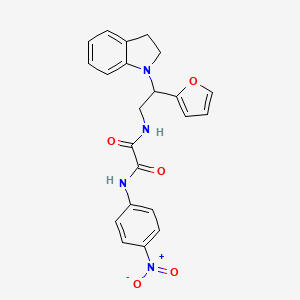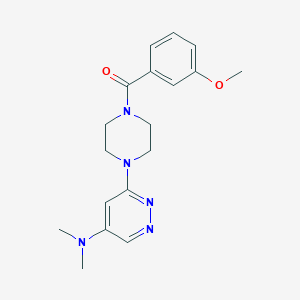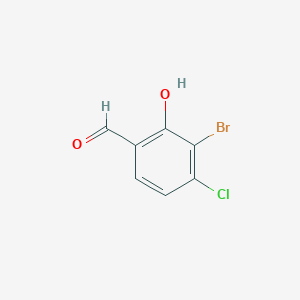![molecular formula C9H18N2O2 B2358446 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane CAS No. 2241141-45-5](/img/structure/B2358446.png)
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is characterized by a spiro structure, which includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
The synthesis of 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable amine with an epoxide, leading to the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular targets and pathways affected by this compound .
Comparaison Avec Des Composés Similaires
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane can be compared with other spiro compounds, such as:
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the types of heteroatoms present in the rings.
1,3-Dioxane and 1,3-Dithiane spiranes: These compounds also feature spiro structures but with different ring sizes and heteroatom compositions.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spiro framework, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCEOXYHRVWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CNCCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
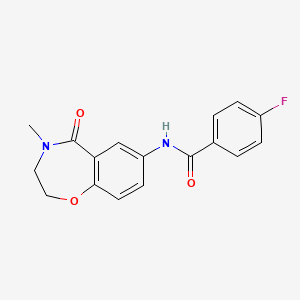
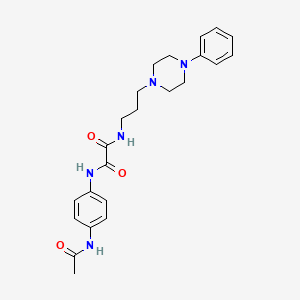
![{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid](/img/structure/B2358368.png)
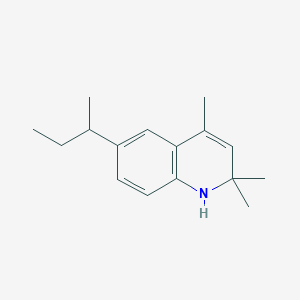
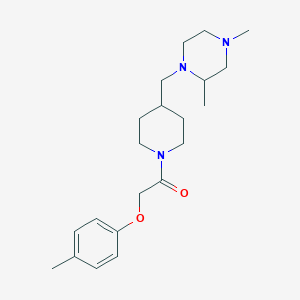
![8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2358371.png)
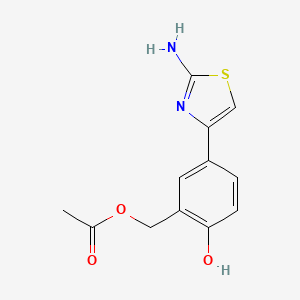
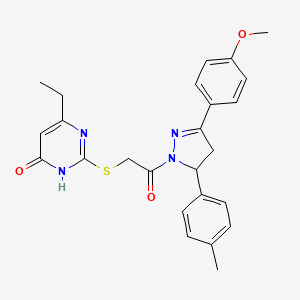
![N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2358377.png)
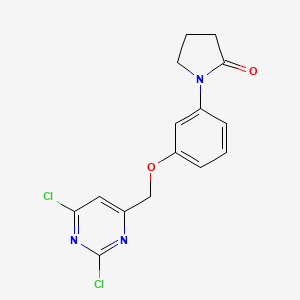
![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2358382.png)
